Glesatinib (MGCD265) is a small molecule kinase inhibitor with dual inhibitory activity against the c-MET and AXL receptor tyrosine kinases (RTKs). [, , ] These RTKs are implicated in various cellular processes, including cell growth, survival, proliferation, and migration. [] Aberrant activation of these pathways is frequently observed in various cancers, making them attractive therapeutic targets. [] Glesatinib functions as a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. [] This characteristic distinguishes it from type I inhibitors and may confer advantages in overcoming certain resistance mechanisms. [, ]
Glesatinib exerts its anti-tumor effects by inhibiting both c-MET and AXL signaling pathways. [, ] It binds to the inactive conformation of these kinases, preventing their activation and subsequent downstream signaling. [] By inhibiting c-MET, Glesatinib disrupts signaling cascades downstream of the hepatocyte growth factor (HGF) receptor, which is often overexpressed or mutated in various cancers. [] Similarly, AXL inhibition by Glesatinib counteracts the activation of pathways implicated in cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT). [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4